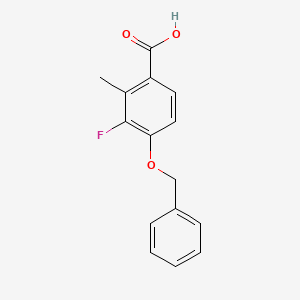

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid

Description

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid (CAS 1101179-43-4) is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position of the aromatic ring. Notably, this compound has been discontinued commercially, limiting its direct application in recent studies . Its structural features—particularly the electron-withdrawing fluorine and sterically bulky benzyloxy group—make it a valuable candidate for comparative analysis with analogs in terms of reactivity, solubility, and bioactivity.

Properties

Molecular Formula |

C15H13FO3 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

3-fluoro-2-methyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H13FO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

VYXMWCROVRCTJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

- m-fluorotoluene and trichloroacetyl chloride are dissolved in the solvent.

- Aluminum trichloride is added under nitrogen atmosphere at low temperature.

- The mixture is stirred until completion, monitored via HPLC.

- The reaction mixture is then quenched with cold hydrochloric acid, leading to the formation of acylated intermediates.

Hydrolysis of Acyl Intermediates

| Parameter | Details | References |

|---|---|---|

| Hydrolyzing Agent | Sodium hydroxide or potassium hydroxide | , |

| Temperature | Room temperature to 80°C | |

| Duration | 2-6 hours |

- The acylated intermediates are treated with alkaline solution.

- The mixture is heated to facilitate hydrolysis, converting ketones into corresponding benzoic acids.

- Acidification with dilute acid (e.g., HCl) precipitates the desired benzoic acids.

- Formation of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid as isomeric mixtures.

Purification

- The crude product is purified via recrystallization using solvents such as toluene, benzene, or ethyl acetate.

- The choice of solvent depends on solubility profiles, with toluene being preferred for high purity.

Alternative Synthetic Strategies

Recent research has explored alternative routes, including:

- Use of fluorinated precursors: Starting from fluorinated methylbenzenes with tailored substitution patterns to improve selectivity.

- Direct carboxylation: Employing carbon dioxide under catalytic conditions to directly convert methyl groups into carboxylic acids, though this method is less established for this specific compound.

- Multi-step aromatic substitution: Incorporating benzyloxy groups via nucleophilic aromatic substitution post-formation of the core benzoic acid.

Data Tables Summarizing Reaction Conditions and Yields

Recent Research Discoveries and Innovations

- Industrial Scale-up: Use of continuous flow reactors has been reported to improve yield, safety, and scalability of the Friedel-Crafts acylation step, reducing reaction times and waste.

- Catalyst Optimization: Studies indicate that replacing aluminum trichloride with zinc chloride or boron trifluoride can alter regioselectivity and improve yields.

- Green Chemistry Approaches: Employing environmentally benign solvents and recyclable catalysts has gained attention, with some protocols utilizing ionic liquids or supercritical carbon dioxide as green reaction media.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce the corresponding alcohols.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Position and Bioactivity :

- The 3-fluoro substituent in this compound and its analogs (e.g., 4-((3′-fluoro)benzyloxy)benzylamine) is associated with enhanced electrophysiological activity in sodium channel modulation .

- Replacement of fluorine with chlorine (e.g., 4-(benzyloxy)-3-chlorobenzaldehyde) alters electronic properties and reactivity, influencing its utility as a synthetic intermediate .

Functional Group Modifications :

- Boronic acid derivatives (e.g., 4-(benzyloxy)-2,6-difluorophenylboronic acid) are critical in cross-coupling reactions for biaryl synthesis, whereas the carboxylic acid group in the target compound enables salt formation or conjugation with amines .

- Sulfonyl-containing analogs (e.g., SI-40) exhibit distinct pharmacokinetic profiles due to increased polarity compared to benzyloxy groups .

Synthetic Accessibility :

- The synthesis of this compound likely involves fluorination of a hydroxy precursor, similar to the route described for 4-(benzyloxy)-3-phenethoxybenzaldehyde (via Cs2CO3-mediated alkylation) .

- In contrast, boronic acid derivatives require palladium-catalyzed borylation, as seen in combinatorial library designs for mtFabH inhibitors .

Enzyme Inhibition:

- BACE1 Modulation: Benzyl carbamate derivatives with 4-aminosalicylanilide cores (e.g., benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate) show ~28% BACE1 inhibition at 10 µM, suggesting that fluorine and benzyloxy groups synergize to enhance target binding .

- Sodium Channel Activity : The (3-fluoro)benzyloxyphenyl pharmacophore in compounds like 4-((3′-fluoro)benzyloxy)benzylamine demonstrates that fluorine’s electronegativity stabilizes ligand-receptor interactions, a property shared with the target compound .

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound improves aqueous solubility compared to its aldehyde precursor (4-(benzyloxy)-3-fluorobenzaldehyde) .

- Thermal Stability: Methyl and fluorine substituents increase melting points relative to unsubstituted analogs, as seen in 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (m.p. 217.5–220°C) .

Biological Activity

4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. As a derivative of benzoic acid, it possesses unique structural features that may influence its interactions with biological systems. This article explores the compound's biological activity, focusing on enzyme interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13F O3. The compound's structure includes a benzyloxy group at the para position and a fluorine atom at the meta position relative to the carboxylic acid group. This configuration is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Enzyme Interactions

The compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its structural similarity to natural substrates allows it to effectively mimic them, facilitating the elucidation of enzyme mechanisms and identification of potential inhibitors.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activities, particularly as PPARα agonists. PPARα (Peroxisome Proliferator-Activated Receptor Alpha) plays a vital role in regulating lipid metabolism and glucose homeostasis. In vivo studies have shown that derivatives can reduce retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Diabetic Retinopathy Model

A notable study involved streptozotocin-induced diabetic rats treated with a derivative of this compound. The results demonstrated a significant reduction in retinal vascular leakage compared to control groups. The administration was intraperitoneal, and the efficacy observed was comparable to established treatments without notable side effects such as hepatomegaly .

Antiviral Activity

While direct testing on herpes simplex virus (HSV) has not been extensively conducted, related compounds have shown antiviral properties against HSV-1 and HSV-2. This suggests that this compound derivatives could be explored further as potential antiviral agents.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme probe; PPARα agonist | Reduces retinal leakage in diabetic models |

| Benzavir-2 | Antiviral against HSV-1 and HSV-2 | Similar potency to acyclovir |

| 4-(Methoxy)-3-fluoro-2-methylbenzoic acid | Moderate PPARα activity | Lacks some potency compared to benzyloxy derivative |

| 4-(Fluoro)benzoic acid | Antimicrobial activity | Less selective than benzyloxy derivatives |

Q & A

Q. What are the established synthetic routes for preparing 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid, and how do reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Benzyloxy Protection : A benzyl ether group is introduced to protect hydroxyl intermediates, often using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) is employed, with temperature and stoichiometry critical to avoid side reactions .

- Methylation : Alkylation of the carboxylic acid precursor (e.g., methyl iodide with Ag₂O) requires careful control to prevent over-alkylation .

- Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group .

Optimization : Yield is maximized by inert atmospheres (N₂/Ar), anhydrous solvents, and monitoring via TLC/HPLC. Purity is ensured through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The fluorine atom deshields adjacent protons (e.g., 3-fluoro causes splitting in ¹H NMR) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzyloxy (C-O-C ~1250 cm⁻¹) .

- Computational Analysis :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, HOMO-LUMO gaps, and Fukui indices to predict reactivity .

- Molecular Electrostatic Potential (MEP) : Visualize electrophilic/nucleophilic sites influenced by fluorine’s electron-withdrawing effect .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives like this compound?

Methodological Answer:

- Comparative Structural Analysis : Compare substituent patterns (e.g., 3-fluoro vs. 4-fluoro analogs) using docking studies to assess enzyme binding (e.g., COX-2 inhibition) .

- In Vitro Assays : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines to isolate structure-activity relationships .

- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity measurements .

Q. How does the fluorine substituent at the 3-position influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

- Electronic Effects : Fluorine’s strong -I effect deactivates the ring, directing EAS (e.g., nitration, sulfonation) to the para position relative to the methyl group. Steric hindrance from the benzyloxy group further limits substitution at the 2-position .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via ¹⁹F NMR or X-ray crystallography .

Q. What analytical challenges arise in quantifying trace impurities or isomers in this compound, and how are they addressed?

Methodological Answer:

- HPLC-MS : Use a C18 column with acidic mobile phase (0.1% formic acid) to separate positional isomers (e.g., 3-fluoro vs. 4-fluoro by-products) .

- Chiral Chromatography : Resolve enantiomers (if present) using amylose-based columns and polarimetric detection .

- Limit of Detection (LOD) : Optimize UV wavelength (e.g., 254 nm for aromatic systems) and validate with spike-recovery tests .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of fluorine in stabilizing transition states during cross-coupling reactions.

- In Vivo Toxicity : Conduct ADMET profiling to evaluate pharmacokinetic limitations (e.g., metabolic stability in liver microsomes).

- Material Science Applications : Explore fluorinated derivatives as ligands in metal-organic frameworks (MOFs) for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.